4-Amino-3-(propylamino)benzoic acid
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-amino-3-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-12-9-6-7(10(13)14)3-4-8(9)11/h3-4,6,12H,2,5,11H2,1H3,(H,13,14) |
InChI Key |
AAHVBMDTJGZKFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzoic Acid with Propylamine
One well-documented synthetic route to 4-amino-3-(propylamino)benzoic acid or its nitro precursor involves nucleophilic aromatic substitution on 4-fluoro-3-nitrobenzoic acid with propylamine.
- Reaction Conditions: The reaction is typically carried out in dimethyl sulfoxide (DMSO) as solvent at elevated temperature (around 60 °C) for several hours (e.g., 3 hours).
- Mechanism: Propylamine substitutes the fluorine atom at the 4-position, yielding 3-nitro-4-(propylamino)benzoic acid.
- Isolation: The product precipitates upon addition of water, followed by filtration and drying.
- Yield and Purity: Yields reported are high, with melting points around 208 °C indicating good purity.
This method is advantageous due to the straightforward substitution and mild conditions.
Catalytic Hydrogenation of Nitro Precursors to Amino Derivatives
The reduction of nitrobenzoic acid derivatives to the corresponding amino compounds is a critical step in preparing this compound from its nitro precursor.
- Catalysts: Active nickel catalysts (nano-nickel, amorphous nickel, or metallic nickel) are employed for hydrogenation.
- Conditions: Reaction is performed in a solvent such as methanol or ethanol, under hydrogen atmosphere at controlled pressure and temperature (often room temperature to moderate heating).
- Procedure:
- Nitrobenzoic acid or ester is mixed with solvent and nickel catalyst.
- Hydrogen gas is bubbled through the mixture under stirring to replace air and maintain reducing conditions.
- After completion, the catalyst is filtered off under reduced pressure.
- The filtrate is concentrated to yield the amino product.
- Yields and Purity: Yields exceed 95%, and purity is above 98.5% after recrystallization (e.g., from ethyl acetate/petroleum ether).
This catalytic hydrogenation is industrially valuable due to high efficiency, mild conditions, and environmental benefits.
N-Alkylation of p-Aminobenzoic Acid Esters
Another approach involves the direct alkylation of p-aminobenzoic acid esters with alkyl halides such as 1-iodopropane to introduce the propylamino substituent.
- Procedure:
- p-Aminobenzoic acid ethyl ester is dissolved under nitrogen atmosphere.
- Hexamethylphosphorous triamide is added to dissolve the solid.
- 1-Iodopropane is introduced, and the mixture is heated (e.g., 130 °C for 4 hours).
- The reaction mixture is poured into water, and the precipitate is collected.
- Post-Processing:
- The ester is hydrolyzed with potassium hydroxide in ethanol at elevated temperature (e.g., 90 °C for 7 hours).
- The reaction mixture is acidified to precipitate the free acid.
- The product is recrystallized and dried.
- Yields: Moderate to good yields (around 64%) are reported for the final this compound.
This method allows precise control of the alkyl substituent and is useful for producing N-alkylated derivatives.
- The catalytic hydrogenation method using active nickel catalysts demonstrates superior yield and purity, with the advantage of operating under neutral, mild conditions and low pressure, making it suitable for industrial production.
- Nucleophilic substitution on 4-fluoro-3-nitrobenzoic acid is a straightforward synthetic route to the nitro intermediate, which can then be reduced to the amino derivative. This route benefits from readily available starting materials and mild reaction conditions.
- Direct N-alkylation of p-aminobenzoic acid esters provides a versatile method for preparing N-alkylated derivatives, including the propylamino compound, though yields are comparatively moderate and require careful control of reaction parameters.
- The purity of the final product is typically confirmed by melting point determination and high-performance liquid chromatography (HPLC), with recrystallization steps improving purity above 98%.
The preparation of this compound can be efficiently achieved by:
- Nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzoic acid with propylamine,
- Followed by catalytic hydrogenation of the nitro group to the amino group using active nickel catalysts,
- Or alternatively, by N-alkylation of p-aminobenzoic acid esters with alkyl halides and subsequent hydrolysis.
Among these, catalytic hydrogenation methods stand out for industrial scalability, high yields, and environmental compatibility. The choice of method depends on available starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(propylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-Amino-3-(propylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential use as a local anesthetic and in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid, which is essential for the growth and replication of certain microorganisms . Additionally, it can act on sodium ion channels in nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction, which is the basis for its local anesthetic effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Amino-3-(propylamino)benzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects on molecular weight, physical properties, and reactivity:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Polarity and Reactivity: The propylamino group enhances basicity compared to methoxy or sulfanyl groups, making the compound more reactive in acid-base reactions. Trifluoromethoxy and methylsulfanyl substituents introduce electronegativity and hydrophobicity, respectively, which may alter metabolic stability in drug candidates .
Synthetic Routes: Compounds like 4-Amino-3-(cyclopropylmethoxy)benzoic acid are synthesized via Fmoc-protection strategies (e.g., using fluorenylmethyloxycarbonyl chloride) . Propylamino-substituted analogs may involve nucleophilic substitution or reductive amination steps, as inferred from protocols in .
Applications :
- Trifluoromethoxy derivatives are used in explosives analysis due to their stability and detectability via mass spectrometry .
- Methylsulfanyl and methoxy variants serve as intermediates in agrochemical and polymer synthesis .
Research Findings and Data
Stability and Degradation Pathways
Benzoic acid derivatives with electron-donating groups (e.g., amino, methoxy) are prone to microbial or oxidative degradation. For example, catechol intermediates form via dioxygenation of unactivated aromatic rings, as seen in benzoic acid transformation studies . The propylamino group may slow degradation due to steric protection of the aromatic ring.
Spectroscopic Data
- Mass Spectrometry: Analogs like 4-Amino-3-(trifluoromethoxy)benzoic acid show distinct [M+H]⁺ peaks (e.g., m/z 221.13) . Propylamino derivatives may exhibit higher molecular ion peaks due to increased mass.
- ¹H NMR: Propylamino groups typically show signals at δ 1.0–1.5 ppm (CH₃), δ 2.5–3.0 ppm (NH-CH₂), and δ 6.5–7.5 ppm (aromatic protons), similar to patterns in .
Biological Activity
4-Amino-3-(propylamino)benzoic acid (also known as 4-APABA) is an organic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a benzoic acid derivative characterized by the presence of amino groups at the 4-position and a propylamino group at the 3-position of the benzene ring. Its molecular formula is CHNO with a molecular weight of 194.23 g/mol. The unique structural features contribute to its biological activity, particularly in antimicrobial and cytotoxic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 15.62 µM for certain derivatives . The compound's mechanism involves interference with folate synthesis pathways, which are crucial for microbial growth .
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against cancer cell lines. Studies have reported IC values indicating significant cytotoxicity, suggesting potential applications in cancer therapeutics. The compound's ability to inhibit enzymes involved in folate metabolism further supports its candidacy for developing anticancer agents .
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : The compound acts as an inhibitor of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition disrupts the production of essential nucleotides, leading to bacterial cell death .
- Cytotoxicity : The compound's interaction with cellular pathways may induce apoptosis in cancer cells, making it a potential candidate for further investigation in oncology .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds. Below is a summary table illustrating key features and biological activities:
| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity (MIC) |
|---|---|---|---|
| 4-Aminobenzoic Acid (PABA) | CHNO | Basic structure; lacks propylamino group | MIC = 15.62 µM |
| 3-Nitro-4-(propylamino)benzoic Acid | CHNO | Contains a nitro group; different reactivity | Not specified |
| 3-Iodo-4-(propylamino)benzoic Acid | CHNO | Iodine substitution affects biological activity | Not specified |
This table highlights how structural variations influence biological activities, particularly in antimicrobial efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Screening : A study evaluated various derivatives of PABA, including this compound, demonstrating effective inhibition against both gram-positive and gram-negative bacteria .
- Cytotoxicity Assessment : Research focusing on cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity, with IC values indicating potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
